2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-11-7(14-12-5)6-3-9-8(13-2)10-4-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDLDPUAYVKYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrimidine derivative with a suitable oxadiazole precursor under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine exhibit notable anticancer activity. For instance, studies have shown that derivatives of oxadiazole demonstrate selective cytotoxicity towards various cancer cell lines while exhibiting low toxicity towards normal cells. A comparative analysis of selectivity indices (SI) has revealed that certain derivatives possess higher SI values than established anticancer drugs like Sorafenib, indicating their potential as effective chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | M-HeLa | 10 | 5 |
| Compound B | Chang Liver | >50 | - |
| Sorafenib | M-HeLa | 20 | 2 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of oxadiazole derivatives against tauopathies such as Alzheimer's disease. Compounds containing the oxadiazole moiety have been investigated for their ability to inhibit tau aggregation, a hallmark of neurodegenerative diseases. Studies suggest that these compounds may modulate tau phosphorylation and aggregation, thereby offering therapeutic benefits in treating tau-mediated disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of several derivatives have been documented, showing promising results compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 29.8 |
| Escherichia coli | 30.0 |
| Klebsiella pneumoniae | 30.0 |
Material Science Applications
Beyond biological applications, the compound's unique structure allows for exploration in material science. Its incorporation into polymer matrices has shown potential for developing advanced materials with enhanced thermal stability and mechanical properties. The interaction between the methoxy and oxadiazole groups can lead to improved polymer characteristics such as increased flexibility and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
The structural and functional attributes of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can be compared to analogous compounds with variations in the heterocyclic core, substituent positions, or functional groups. Below is a detailed analysis:
Structural Analogues
Key Observations:
- Oxadiazole Functionalization : The 3-methyl-1,2,4-oxadiazole group is conserved across analogs, contributing to metabolic stability and resistance to hydrolysis, a common advantage in bioactive molecules .
Comparison of Methods :
- The target compound’s synthesis may require milder conditions (e.g., room temperature) compared to pyridine analogs, which often need elevated temperatures .
- Yields and purity depend on the steric hindrance of the heterocyclic core; pyrimidine derivatives may face challenges due to the dual nitrogen atoms affecting reaction kinetics .
Biological Activity
The compound 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can be described by the following molecular formula:
It features a pyrimidine ring substituted with a methoxy group and an oxadiazole moiety, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a broad range of biological activities. The specific compound in focus has shown promise in several areas:
Antimicrobial Activity
Studies have demonstrated that 1,2,4-oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) against various pathogens suggest that these compounds can effectively inhibit bacterial growth. The MIC values for related compounds range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's interaction with specific molecular targets suggests potential anticancer activity. For example:
- In vitro studies have reported that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial membrane potential disruption .
The mechanisms underlying the biological activity of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine are still being elucidated. However, it is believed that:
- The oxadiazole ring enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxadiazole derivatives including our compound. Results indicated significant activity against E. coli and S. aureus, with IC50 values demonstrating potent inhibition .
- Anticancer Activity : Research focusing on the effects of oxadiazole derivatives on cancer cell lines showed that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Data Tables
Q & A
Q. What are the standard synthetic routes for 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine?
The compound is typically synthesized via cyclization reactions. One method involves treating carboxamide derivatives (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) with dimethylacetamide dimethyl acetal at 110°C to form an intermediate, followed by reaction with hydroxylamine hydrochloride in dioxane/glacial acetic acid and controlled NaOH addition . Another approach uses phosphorous oxychloride to cyclize substituted hydrazides at 120°C .
Q. Which spectroscopic techniques are critical for structural confirmation?
Infrared (IR) spectroscopy identifies functional groups (e.g., oxadiazole C=N stretches), while - and -NMR confirm proton and carbon environments. Elemental analysis (e.g., %C, %H, %N) validates stoichiometric composition, though discrepancies between calculated and observed values may require purification via recrystallization or chromatography .
Q. What solvent systems are effective for synthesis and purification?
Polar aprotic solvents like dioxane and glacial acetic acid are used for cyclization, while alcoholic solvents (e.g., ethanol, methanol) facilitate hydrazide reactions. Post-synthesis, sodium hydroxide is added to neutralize acidic conditions .
Q. How is antimicrobial activity evaluated for this compound?
Agar dilution or broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Structural analogs in thiadiazolo-pyrimidine scaffolds show broad-spectrum activity, suggesting similar methodologies apply .
Q. What are the key stability considerations for intermediates?
Hygroscopic intermediates (e.g., brown oil from dimethylacetamide reactions) require anhydrous handling under nitrogen and immediate use to prevent hydrolysis. Storage at -20°C in desiccators is recommended .
Advanced Research Questions
Q. How can cyclization conditions be optimized for higher yields?
Systematic variation of reaction parameters (temperature: 100–120°C, time: 1–3 hours) and solvent ratios (dioxane:acetic acid) improves yield. Kinetic studies tracking intermediate formation via TLC or HPLC guide optimization. For example, extending reaction time beyond 1 hour in dimethylacetamide systems increases intermediate conversion .
Q. What mechanistic insights explain oxadiazole ring formation?
The reaction proceeds via nucleophilic attack of hydroxylamine on the carboxamide intermediate, followed by cyclodehydration. Density Functional Theory (DFT) simulations can model transition states, while isolating intermediates (e.g., via column chromatography) validates proposed mechanisms .
Q. How to resolve elemental analysis discrepancies (e.g., %N mismatch)?
Contaminants like unreacted starting materials or solvent residues may skew results. Recrystallization in ethanol/water mixtures or preparative HPLC ensures purity. Complementary techniques like high-resolution mass spectrometry (HRMS) provide accurate molecular weight confirmation .
Q. What strategies enhance solubility for in vitro bioassays?
Derivatization with hydrophilic groups (e.g., sulfonation, glycosylation) or formulation with co-solvents (DMSO:PBS mixtures) improves aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while logP calculations predict hydrophilicity .
Q. Can computational modeling predict biological target interactions?
Molecular docking (e.g., AutoDock Vina) screens against enzymes like dihydrofolate reductase or bacterial gyrase. Structure-activity relationship (SAR) studies on analogs (e.g., thiadiazolo-pyrimidines) identify pharmacophores. Validation via enzyme inhibition assays or X-ray crystallography is critical .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies?
Discrepancies arise from differences in reagent purity, solvent quality, or heating methods (oil bath vs. microwave). For instance, hydroxylamine hydrochloride purity impacts cyclization efficiency, requiring titration-based standardization .
Q. How to interpret conflicting bioactivity results in analogs?
Structural variations (e.g., oxadiazole vs. thiadiazole rings) alter electronic properties and binding affinity. Comparative studies using isosteric replacements and quantitative SAR (QSAR) models clarify structure-function relationships .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
